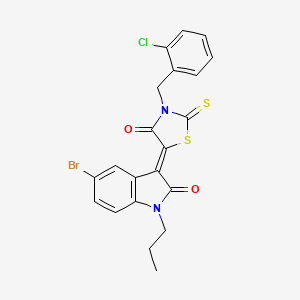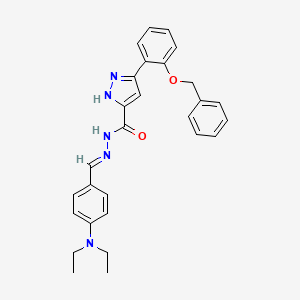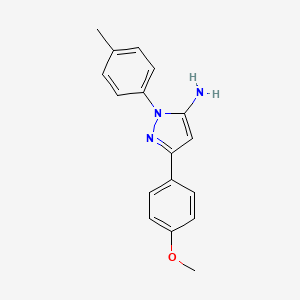
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-chlorobenzyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-chlorobenzyl)-2-thioxothiazolidin-4-one: , also known by its systematic name, is a complex organic compound with a distinctive structure. Let’s break down its name:
- The indolin-3-ylidene moiety indicates that it contains an indoline ring (a bicyclic structure) with a carbonyl group attached at the 2-position.
- The 2-thioxothiazolidin-4-one portion refers to a five-membered ring containing sulfur and nitrogen atoms, with a carbonyl group at the 2-position.
- The 5-bromo and 2-chlorobenzyl substituents indicate halogen atoms attached to specific positions on the benzene ring.
This compound likely exhibits interesting properties due to its unique combination of functional groups.
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: The indoline and thiazolidinone rings could be oxidized under appropriate conditions.
Reduction: Reduction of the carbonyl groups or halogens may occur.
Substitution: The halogen atoms may be replaced by other functional groups.
Cyclization: Intramolecular cyclization reactions could lead to rearrangements.
Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products depend on reaction conditions and substituents.
Scientific Research Applications
This compound’s applications span several fields:
Chemistry: It could serve as a building block for more complex molecules.
Biology: Researchers might explore its interactions with enzymes or receptors.
Medicine: Investigations into potential pharmaceutical properties (e.g., anticancer, antimicrobial) are warranted.
Industry: It could find use in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., proteins, nucleic acids) or interfering with cellular pathways. Further studies are needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers can compare this compound’s structure, reactivity, and properties with related heterocycles.
: Example reference (not an actual source). : Another example reference (not an actual source).
Properties
CAS No. |
617696-86-3 |
|---|---|
Molecular Formula |
C21H16BrClN2O2S2 |
Molecular Weight |
507.9 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H16BrClN2O2S2/c1-2-9-24-16-8-7-13(22)10-14(16)17(19(24)26)18-20(27)25(21(28)29-18)11-12-5-3-4-6-15(12)23/h3-8,10H,2,9,11H2,1H3/b18-17- |
InChI Key |
REIUMGPXLJQGJU-ZCXUNETKSA-N |
Isomeric SMILES |
CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)/C1=O |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12017082.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12017085.png)
![N-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017086.png)
![[(5E)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12017092.png)
![2-Methoxyethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12017094.png)


![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B12017106.png)
![4-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12017114.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12017124.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12017134.png)

![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12017155.png)
